molecular formula C29H25NO4 B13975734 (s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid

(s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid

Cat. No.: B13975734
M. Wt: 451.5 g/mol
InChI Key: ARNXVBNFGHHUOX-QFIPXVFZSA-N
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Description

(s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The process includes:

    Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Propanoic Acid Backbone: The protected amino group is then coupled with a naphthalen-2-ylmethyl group using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection and Purification: The final step involves the removal of the Fmoc protecting group using a base like piperidine, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.

    Industry: Employed in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The deprotection step involves the removal of the Fmoc group, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(phenylmethyl)propanoic acid
  • (s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzyl)propanoic acid

Properties

Molecular Formula

C29H25NO4

Molecular Weight

451.5 g/mol

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C29H25NO4/c31-28(32)22(16-19-13-14-20-7-1-2-8-21(20)15-19)17-30-29(33)34-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27H,16-18H2,(H,30,33)(H,31,32)/t22-/m0/s1

InChI Key

ARNXVBNFGHHUOX-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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